molecular formula C25H25N3O2S2 B2694739 3-benzyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 689262-64-4

3-benzyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2694739
CAS No.: 689262-64-4
M. Wt: 463.61
InChI Key: RDUBQIILWVLXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thienopyrimidine Research

Thienopyrimidines, fused heterocycles combining thiophene and pyrimidine rings, have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and broad bioactivity. Early studies in the 2010s identified thienopyrimidines as potent inhibitors of bacterial targets, such as Helicobacter pylori’s respiratory Complex I, with compound 26 achieving an IC~50~ of 0.0068 μM. The structural adaptability of this scaffold allowed systematic modifications at the 4, 5, and 6 positions, enabling optimization of antimicrobial potency and pharmacokinetic properties. For instance, fluorination at the phenyl ring (e.g., compounds 29 and 30 ) improved metabolic stability, while hydroxyl groups on amine moieties enhanced target binding through hydrogen-bond interactions. Computational modeling further validated these structure-activity relationships (SAR), linking steric and electronic effects to inhibitory efficacy. By 2021, thienopyrimidines had expanded into antimycobacterial applications, with derivatives like 18f showing selective activity against Staphylococcus aureus (MIC = 4 μg/mL). These advancements underscore the scaffold’s centrality in addressing multidrug-resistant pathogens.

Significance of Tetrahydroquinoline Scaffolds in Pharmacology

The tetrahydroquinoline (THIQ) moiety, a partially saturated isoquinoline derivative, is renowned for its diverse pharmacological profile, particularly in oncology and infectious diseases. THIQ-based compounds modulate apoptotic pathways, inhibit epigenetic regulators, and overcome drug resistance mechanisms in cancer cells. For example, natural products like saframycins and ecteinascidins leverage the THIQ scaffold to intercalate DNA and induce apoptosis. In antibacterial research, THIQ derivatives exhibit activity against Mycobacterium tuberculosis by targeting enzymes critical for bacterial survival. The incorporation of a THIQ subunit into the title compound suggests potential dual functionality: enhancing membrane permeability through its lipophilic aromatic system and enabling interactions with eukaryotic or prokaryotic targets via its nitrogen lone pair. This dual role positions THIQ as a strategic component in multifunctional drug design.

Evolution of Sulfanyl-Substituted Heterocyclic Compounds

Sulfanyl (-S-) substitutions have revolutionized heterocyclic chemistry by improving binding affinity and metabolic stability. In thienopyrimidines, the sulfanyl group at position 2 facilitates interactions with cysteine residues in enzymatic active sites, as demonstrated in inhibitors of falcipain-2 (FP-2), a Plasmodium falciparum protease. Compound 54a , featuring a sulfanyl-linked allyl group, achieved an IC~50~ of 1.46 μM against FP-2, highlighting the substituent’s role in stabilizing enzyme-inhibitor complexes. Similarly, in the title compound, the {[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl} side chain may enhance solubility and target engagement through hydrogen bonding with residues like T400 in H. pylori’s NuoD protein. Recent synthetic advances, such as cyclocondensation reactions using sodium hydroxide or phosphoric acid, have streamlined the incorporation of sulfanyl groups into complex heterocycles, enabling rapid SAR exploration.

Current Research Landscape and Knowledge Gaps

Despite progress, critical challenges persist in the development of thienopyrimidine-THIQ hybrids. While lead compounds like 25 exhibit good microsomal stability (t~1/2~ = 3.8 hr) and plasma exposure (AUC = 31,907.71 hr*ng/mL), their efficacy in murine infection models remains inconsistent, underscoring the need for improved bioavailability. Additionally, the structural complexity of the title compound poses synthetic hurdles, particularly in achieving enantiomeric purity at the THIQ moiety. Computational studies suggest that the benzyl and methyl groups at positions 3 and 6 may introduce steric hindrance, potentially limiting binding to compact active sites. Future research must prioritize the development of scalable synthetic routes, advanced prodrug strategies, and targeted delivery systems to overcome these barriers. Furthermore, the compound’s mechanism of action remains speculative; rigorous target identification studies are essential to validate its postulated interactions with bacterial Complex I or eukaryotic apoptotic regulators.

Properties

IUPAC Name

3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-17-14-20-23(32-17)24(30)28(15-18-8-3-2-4-9-18)25(26-20)31-16-22(29)27-13-7-11-19-10-5-6-12-21(19)27/h2-6,8-10,12,17H,7,11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUBQIILWVLXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCC4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thieno-pyrimidine derivatives exhibit significant anticancer properties. The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. In vitro studies could be designed to evaluate its efficacy against various cancer cell lines.

Anti-inflammatory Properties

Molecular docking studies have shown that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The potential of this compound as a 5-LOX inhibitor could be explored through both in silico and in vitro assays to assess its anti-inflammatory effects.

Antimicrobial Activity

The thieno-pyrimidine framework has been associated with antimicrobial activity. Research into the compound's ability to inhibit bacterial growth could yield promising results, particularly against resistant strains. This would involve determining minimum inhibitory concentrations (MIC) and evaluating structure-activity relationships (SAR).

Neuroprotective Effects

Given the presence of the tetrahydroquinoline moiety, which has been linked to neuroprotective activities in other compounds, this compound may also be investigated for its potential to protect neuronal cells from oxidative stress or neurodegeneration.

Mechanism of Action

The mechanism of action of 3-benzyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno-Pyrimidinone Family

The following compounds share the thieno[3,2-d]pyrimidin-4-one scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name / CAS No. Substituents at Key Positions Molecular Weight (g/mol) Potential Applications
Target Compound 3-benzyl, 6-methyl, 2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl} ~476.6 (estimated) Kinase inhibition, antiviral
331964-41-1 3-benzyl, 2-[(2-oxo-2-phenylethyl)sulfanyl], 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin ~438.5 Not reported
477330-62-4 3-(4-methoxyphenyl), 2-{[N-(2,3-dimethylphenyl)acetamido]sulfanyl} ~535.6 Anticancer (hypothesized)
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one 2-(benzylsulfanyl), 6-amino ~249.3 CDK2 inhibition

Key Observations:

  • Substituent Effects on Bioactivity: The target compound’s tetrahydroquinolinyl group may enhance binding to hydrophobic pockets in kinases, as seen in other quinoline-containing inhibitors.
  • Lipophilicity: The benzyl and tetrahydroquinolinyl groups in the target compound increase its calculated logP (~3.2) compared to 331964-41-1 (logP ~2.8), suggesting better membrane permeability.

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The structural resemblance to CDK2 inhibitors (e.g., compound 2 in ) suggests the target compound may inhibit similar targets. However, the tetrahydroquinolinyl group could redirect selectivity toward kinases like JAK or ABL.
  • Antiviral Activity: Thieno-pyrimidinones with bulky substituents (e.g., 477330-62-4) have shown activity against RNA viruses; the target compound’s substituents may enhance this via improved cellular uptake .
  • Metabolic Stability: The tetrahydroquinolinyl group may reduce oxidative metabolism compared to simpler aryl groups, as observed in related compounds .

Biological Activity

The compound 3-benzyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits significant biological activity that has been the focus of various studies. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound is typically achieved through multi-step organic reactions involving key intermediates. One common method involves the reaction of thieno[3,2-d]pyrimidin derivatives with benzyl and tetrahydroquinoline moieties. The process often employs palladium-catalyzed reactions and can yield high purity products suitable for biological testing.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines, including the compound , exhibit notable anticancer activity . For instance:

  • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The MDA-MB-231 breast cancer cell line showed a significant reduction in viability when treated with concentrations ranging from 10 µM to 25 µM. At 10 µM, cell viability dropped below 47%, and at 25 µM it decreased to approximately 30% survival for certain analogues .
  • The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds were reported between 28 µM and 48 µM , indicating a strong cytotoxic effect against prostate cancer cells (PC-3) .
CompoundGI50 (µM)Cell Line
3b28PC-3
3a48PC-3
4g-MDA-MB-231
4h-MDA-MB-231

Antimicrobial Activity

The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been explored. Studies suggest that these compounds possess significant activity against various bacterial strains. For example:

  • In one study focused on related compounds, antimicrobial assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria .

The mechanism by which these compounds exert their biological effects is an area of active investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells through the degradation of specific proteins involved in cell cycle regulation, such as Cdk4 , which is a hallmark of Hsp90 blockade .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Case Study on MDA-MB-231 Cells : A series of analogues were tested for their growth-inhibitory potency. The results demonstrated a concentration-dependent decrease in cell viability with specific derivatives showing promising anticancer activity.
  • Antimicrobial Efficacy : Compounds derived from similar thieno[3,2-d]pyrimidine structures exhibited potent antimicrobial activity against standard strains of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Q & A

Basic: What are the optimal synthetic routes for preparing this thienopyrimidinone derivative, and what parameters are critical for yield optimization?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the oxidative cyclization of pyrimidyl hydrazones. Key steps include:

  • Catalyst Selection: Lithium iodide (LiI) promotes oxidative cyclization to form the thienopyrimidine core .
  • Solvent and Temperature: Dimethylformamide (DMF) is commonly used as a solvent, with reactions conducted at 80–100°C to balance reaction rate and side-product suppression .
  • Substituent Introduction: The benzyl and tetrahydroquinolinyl groups are introduced via nucleophilic substitution or coupling reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Yield Optimization: Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Basic: Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .
  • NMR Spectroscopy: ¹H/¹³C NMR (400–500 MHz in DMSO-d₆) identifies substituent positions, with DEPT-135 clarifying quaternary carbons .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • FTIR: ATR-FTIR verifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .

Basic: What in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) to assess binding affinity (Kᵢ values) .
  • Cytotoxicity Control: Parallel testing on non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Core Modifications: Replacing the thienopyrimidine sulfur with oxygen (oxo-analogs) can alter electronic properties and binding to hydrophobic enzyme pockets .
  • Substituent Effects:
    • Benzyl Group: Electron-withdrawing groups (e.g., -CF₃ at the para position) improve metabolic stability but may reduce solubility .
    • Tetrahydroquinolinyl Moiety: Bulky substituents here enhance target selectivity (e.g., kinase inhibition) but require molecular docking validation .
  • Pharmacophore Mapping: DFT calculations (e.g., HOMO-LUMO gaps) identify regions critical for redox activity or π-π stacking .

Advanced: How should researchers resolve contradictions between in vitro bioactivity and in vivo toxicity data for this compound?

Methodological Answer:

  • Metabolic Profiling: LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may cause hepatotoxicity .
  • Formulation Adjustments: Encapsulation in PEGylated liposomes improves bioavailability and reduces off-target effects .
  • Dose Escalation Studies: Establish maximum tolerated dose (MTD) in rodent models while monitoring organ histopathology .
  • Comparative SAR: Analyze analogs with similar bioactivity but lower toxicity (e.g., replacing benzyl with pyridinylmethyl groups) .

Advanced: What strategies are effective for optimizing reaction conditions in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Response surface methodology (RSM) optimizes variables like catalyst loading (0.5–2.0 mol%), temperature (60–120°C), and reaction time (12–48 hrs) .
  • Flow Chemistry: Continuous-flow reactors minimize exothermic side reactions during cyclization steps, improving safety and scalability .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability without sacrificing yield .

Advanced: How can computational methods complement experimental data in refining the compound’s crystallographic structure?

Methodological Answer:

  • Density Functional Theory (DFT): Geometry optimization (B3LYP/6-31G*) predicts bond lengths/angles, aiding SHELXL refinement of disordered regions .
  • Molecular Dynamics (MD): Simulates thermal motion to distinguish static disorder from dynamic effects in X-ray data .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···O bonds) to validate packing arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.